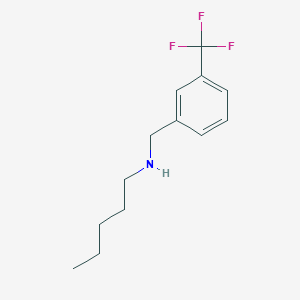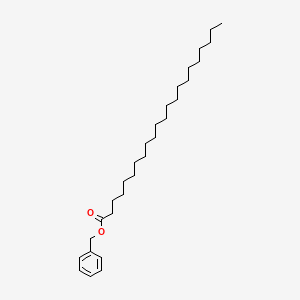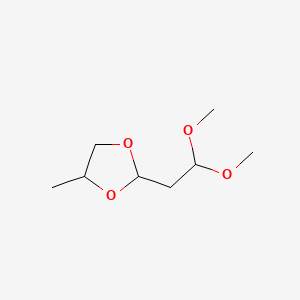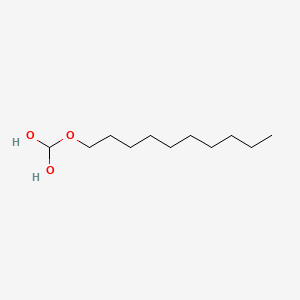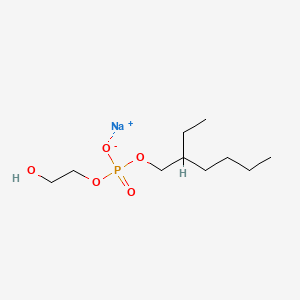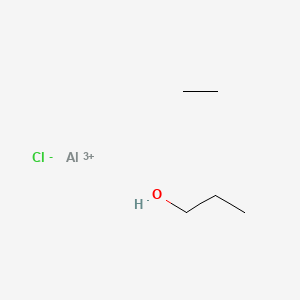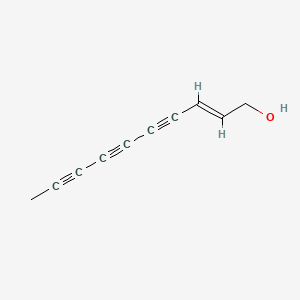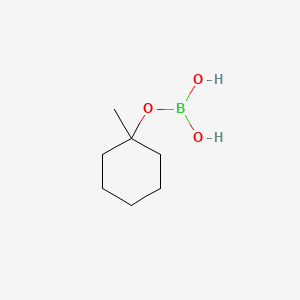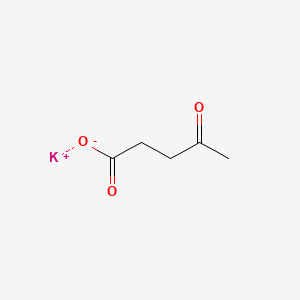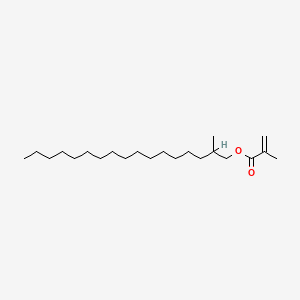
Octahydrodimethyl-4,7-methano-1H-indenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydrodimethyl-4,7-methano-1H-indenone is a chemical compound with the molecular formula C12H18O . It is known for its unique structure, which includes a methano bridge and multiple hydrogenated rings. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
The synthesis of octahydrodimethyl-4,7-methano-1H-indenone involves several steps. One common method includes the hydrogenation of a precursor compound under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Octahydrodimethyl-4,7-methano-1H-indenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
Octahydrodimethyl-4,7-methano-1H-indenone is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its potential biological activities and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of octahydrodimethyl-4,7-methano-1H-indenone involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Octahydrodimethyl-4,7-methano-1H-indenone can be compared with similar compounds such as:
Octahydrodimethyl-4,7-methano-1H-indene: This compound has a similar structure but lacks the ketone functional group, resulting in different reactivity and applications.
4,7-Methano-1H-indene, octahydro-2-methyl-: Another related compound with variations in the substitution pattern, leading to distinct chemical properties.
This compound stands out due to its unique combination of structural features and functional groups, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
94021-63-3 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4,4-dimethyltricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C12H18O/c1-12(2)6-9-7-3-4-8(5-7)10(9)11(12)13/h7-10H,3-6H2,1-2H3 |
Clé InChI |
ATUUICDEYFQCRY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2C3CCC(C3)C2C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


